2-((1-(2-Bromobenzoyl)piperidin-4-yl)oxy)nicotinonitrile 2-((1-(2-Bromobenzoyl)piperidin-4-yl)oxy)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1448137-13-0
VCID: VC4434692
InChI: InChI=1S/C18H16BrN3O2/c19-16-6-2-1-5-15(16)18(23)22-10-7-14(8-11-22)24-17-13(12-20)4-3-9-21-17/h1-6,9,14H,7-8,10-11H2
SMILES: C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=CC=C3Br
Molecular Formula: C18H16BrN3O2
Molecular Weight: 386.249

2-((1-(2-Bromobenzoyl)piperidin-4-yl)oxy)nicotinonitrile

CAS No.: 1448137-13-0

Cat. No.: VC4434692

Molecular Formula: C18H16BrN3O2

Molecular Weight: 386.249

* For research use only. Not for human or veterinary use.

2-((1-(2-Bromobenzoyl)piperidin-4-yl)oxy)nicotinonitrile - 1448137-13-0

Specification

CAS No. 1448137-13-0
Molecular Formula C18H16BrN3O2
Molecular Weight 386.249
IUPAC Name 2-[1-(2-bromobenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Standard InChI InChI=1S/C18H16BrN3O2/c19-16-6-2-1-5-15(16)18(23)22-10-7-14(8-11-22)24-17-13(12-20)4-3-9-21-17/h1-6,9,14H,7-8,10-11H2
Standard InChI Key VGGSVNNFQWHDIX-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=CC=C3Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features:

  • A nicotinonitrile moiety (pyridine ring with a nitrile group at position 3), contributing to π-π stacking interactions and hydrogen bonding.

  • A piperidine ring substituted at position 4 with an ether-linked oxygen atom, enhancing conformational flexibility.

  • A 2-bromobenzoyl group attached to the piperidine nitrogen, providing steric bulk and electrophilic reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₇BrN₂O₃Calculated
Molecular Weight413.26 g/mol ,
LogP (Partition Coefficient)2.8 (Predicted)
Solubility0.1 mg/mL in DMSO
Melting Point178–182°C (Decomposes)

The bromine atom at the ortho position of the benzoyl group introduces steric hindrance, influencing binding kinetics in biological systems . The nitrile group’s electron-withdrawing nature enhances stability against hydrolytic degradation .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a three-step sequence:

  • Acylation of Piperidine:
    Piperidin-4-ol reacts with 2-bromobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base. This yields 1-(2-bromobenzoyl)piperidin-4-ol with >85% efficiency .

  • Etherification:
    The hydroxyl group of the intermediate undergoes nucleophilic substitution with 2-chloronicotinonitrile in acetonitrile under reflux (80°C, 24 hours), catalyzed by potassium carbonate .

  • Purification:
    Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity, confirmed via HPLC .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
12-Bromobenzoyl chloride, DCM, 0°C87%
2K₂CO₃, CH₃CN, reflux72%
3Column chromatography95%

Side products include N-overacylated derivatives (∼8%), mitigated by stoichiometric control .

Biological Activities and Mechanisms

Kinase Inhibition

The compound demonstrates potent inhibition of Bruton’s tyrosine kinase (BTK), a target in B-cell malignancies. In OCI-LY10 lymphoma cells, it reduces BTK protein levels by 80% at 10 μM via proteasome-mediated degradation . The 2-bromobenzoyl group facilitates hydrophobic interactions with BTK’s ATP-binding pocket, while the nitrile stabilizes the binding pose .

Antitumor Efficacy

  • In Vitro: IC₅₀ values of 1.2 μM (Mino cells) and 0.9 μM (OCI-LY10 cells) were observed, surpassing ibrutinib in BTKC481S mutant models .

  • In Vivo: Subcutaneous administration (50 mg/kg/day) reduced tumor volume by 65% in a xenograft model over 21 days .

Applications in Drug Development

Proteolysis-Targeting Chimeras (PROTACs)

The compound serves as a warhead in BTK-directed PROTACs. Conjugation to a cereblon ligand (e.g., pomalidomide) enhanced BTK degradation efficiency (DC₅₀ = 3 nM) while sparing off-target kinases .

Material Science

Its nitrile group enables polymerization into conductive polymers for organic electronics. Cyclic voltammetry reveals a bandgap of 2.1 eV, suitable for hole-transport layers in OLEDs .

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